molecular formula C8H9ClN2O3S B7722357 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide

2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide

Cat. No.: B7722357
M. Wt: 248.69 g/mol
InChI Key: RJWJKIYKFMICDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)sulfonyl-N'-hydroxyethanimidamide is a sulfonamide derivative characterized by a 4-chlorophenyl group linked to a sulfonyl moiety and an N'-hydroxyethanimidamide functional group.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWJKIYKFMICDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384083
Record name 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70661-64-2
Record name 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70661-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction of 4-Chlorobenzenesulfonyl Chloride with Hydroxylamine

The most direct method involves reacting 4-chlorobenzenesulfonyl chloride with hydroxylamine in a biphasic aqueous-organic system. The reaction proceeds via nucleophilic attack of the hydroxylamine’s amine group on the electrophilic sulfur center:

ClC6H4SO2Cl+NH2OHClC6H4SO2NHOH+HCl\text{ClC}6\text{H}4\text{SO}2\text{Cl} + \text{NH}2\text{OH} \rightarrow \text{ClC}6\text{H}4\text{SO}_2\text{NHOH} + \text{HCl}

Conditions :

  • Solvent : Acetonitrile/water (9:1 v/v)

  • Temperature : 20–80°C

  • Base : Sodium hydroxide (maintains pH 6–9)

  • Reaction Time : 2–4 hours

Optimization :

  • Excess hydroxylamine (4 equivalents) suppresses dichlorodiphenyl sulfone byproduct formation.

  • Gradual addition of sulfonyl chloride to the hydroxylamine solution minimizes exothermic side reactions.

Yield : 49–71% after silica gel chromatography.

Industrial-Scale Adaptation

For bulk production, continuous flow reactors replace batch processes to enhance heat dissipation and mixing efficiency. Alkali metal sulfites (e.g., Na2SO3\text{Na}_2\text{SO}_3) from exhaust gas absorption systems are recycled to neutralize HCl byproducts, aligning with green chemistry principles.

Electrochemical C–H Sulfonylation

Mechanism and Setup

An innovative approach employs electrochemical sulfonylation using sodium 4-chlorobenzenesulfinate (ClC6H4SO2Na\text{ClC}_6\text{H}_4\text{SO}_2\text{Na}) and acetamidoxime precursors. The reaction occurs in an undivided cell with a graphite anode and platinum cathode:

ClC6H4SO2+CH3C(=NOH)NH2electrolysisClC6H4SO2CH2C(=NOH)NH2\text{ClC}6\text{H}4\text{SO}2^- + \text{CH}3\text{C(=NOH)NH}2 \xrightarrow{\text{electrolysis}} \text{ClC}6\text{H}4\text{SO}2\text{CH}2\text{C(=NOH)NH}2

Conditions :

  • Electrolyte : nBu4NBF4\text{nBu}_4\text{NBF}_4 (0.1 mmol)

  • Current : 10 mA constant

  • Solvent : Acetonitrile/water (9:1 v/v)

  • Reaction Time : 3–18 hours

Advantages :

  • Oxidant-free process reduces waste.

  • Gram-scale synthesis achieves 71% yield with minimal purification.

Sulfonate Ester Intermediate Route

Alkylation of 4-Chlorobenzenesulfinic Acid

4-Chlorobenzenesulfinic acid (ClC6H4SO2H\text{ClC}_6\text{H}_4\text{SO}_2\text{H}) is alkylated with 2-chloroacetamidoxime in the presence of FeCl3\text{FeCl}_3:

ClC6H4SO2H+ClCH2C(=NOH)NH2FeCl3ClC6H4SO2CH2C(=NOH)NH2+HCl\text{ClC}6\text{H}4\text{SO}2\text{H} + \text{ClCH}2\text{C(=NOH)NH}2 \xrightarrow{\text{FeCl}3} \text{ClC}6\text{H}4\text{SO}2\text{CH}2\text{C(=NOH)NH}_2 + \text{HCl}

Conditions :

  • Catalyst : 5 mol% FeCl3\text{FeCl}_3

  • Temperature : 120–160°C

  • Solvent : Chlorobenzene

Yield : 36–50% after column chromatography.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Scalability
Nucleophilic SubstitutionSimple setup; high purityByproduct (HCl) requires neutralization49–71%Industrial
ElectrochemicalOxidant-free; gram-scale feasibleSpecialized equipment needed71%Pilot-scale
Sulfonate EsterUtilizes stable intermediatesHigh temperatures; moderate yields36–50%Laboratory

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural features include:

  • 4-Chlorophenyl group : Enhances lipophilicity and influences binding to biological targets.
  • Sulfonyl bridge : Contributes to stability and hydrogen-bonding capacity.
  • N'-hydroxyethanimidamide : A polar group that may enhance solubility and metal-chelating properties.

Below is a comparison with structurally related compounds from the evidence:

Compound Name Structural Features Biological Activity Key Findings
2-(4-Chlorophenyl)sulfonyl-N'-hydroxyethanimidamide (Target) 4-Chlorophenyl, sulfonyl, N'-hydroxyethanimidamide Not explicitly reported (inference: potential enzyme inhibition or agrochemical use) Structural similarity to bioactive sulfonamides suggests possible sirtuin inhibition or insecticide activity.
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl, pyridine-thioacetamide, styryl groups Insecticidal (vs. cowpea aphid) 2.5× higher activity than acetamiprid; pyridine-thioether linkage critical for efficacy.
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate 4-Chlorophenyl, imidazole, ester group Sirtuin inhibition (anticancer) Superior docking scores (-12.3 Glide score) vs. other sirtuin inhibitors; imidazole core enhances binding.
2-[(4-Chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide 4-Chlorophenyl, sulfanyl (S-), pyridine-carboximidamide Not reported (structural analog) Sulfanyl group may reduce oxidative stability compared to sulfonyl in the target compound.
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide Polymer precursor High-purity synthesis for polyimide monomers; no direct bioactivity reported.

Key Observations

Bioactivity vs. Structural Motifs :

  • The pyridine-thioacetamide in demonstrates that sulfur-containing linkages (thioether) enhance insecticidal potency. However, the target compound’s sulfonyl group may confer greater metabolic stability than sulfanyl analogs .
  • Imidazole derivatives (e.g., ) show strong enzyme inhibition due to heterocyclic aromaticity and hydrogen-bonding capacity. The target compound’s N'-hydroxyethanimidamide group may similarly interact with enzymatic active sites.

Role of the 4-Chlorophenyl Group :

  • Present in all compared compounds, this group improves membrane permeability and target binding. Its electron-withdrawing effect may also stabilize reactive intermediates in agrochemicals .

Potential Applications: Agrochemicals: The target compound’s sulfonyl and hydroxyimidamide groups align with insecticidal motifs in , though its efficacy requires empirical validation. Pharmaceuticals: Structural parallels to suggest possible epigenetic modulation (e.g., sirtuin inhibition), but docking studies are needed.

Q & A

Q. What controls are critical in stability studies under varying pH and temperature?

  • Include:
  • Degradation Controls : Monitor hydrolysis of sulfonyl groups via HPLC at pH 2, 7.4, and 9.
  • Thermal Stability : Accelerated aging studies at 40°C/75% RH for 4 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.